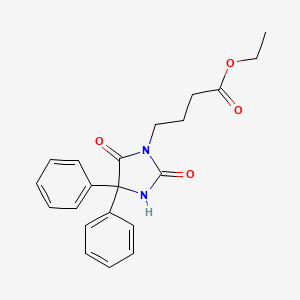

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester

Description

Historical Context and Development

The development of this compound emerged from the broader historical trajectory of hydantoin chemistry, which has its roots in the early pharmaceutical research of the twentieth century. The hydantoin scaffold, formally known as imidazolidine-2,4-dione, has been recognized as a privileged structure in medicinal chemistry for several decades. The importance of this chemical framework was first established through the clinical success of phenytoin, also known as 5,5-diphenylhydantoin, which was introduced approximately eighty years ago as an effective anticonvulsant medication. This historical success provided the foundation for subsequent research into structural modifications of the hydantoin core.

The specific development of butyric acid ester derivatives represents a more recent advancement in hydantoin chemistry. The introduction of ester functionalities to hydantoin structures reflects the ongoing effort to enhance the pharmacokinetic properties and biological activities of these compounds. The synthesis of resveratrol butyrate esters using Steglich esterification methods demonstrates the feasibility of incorporating butyrate groups into complex organic molecules under mild conditions. This methodological advancement has enabled researchers to explore the chemical space around hydantoin derivatives more effectively.

The emergence of this compound as a research compound reflects the systematic exploration of hydantoin derivatives with extended side chains. The compound represents an intersection of two important chemical motifs: the diphenylhydantoin core that has demonstrated biological activity, and the butyric acid ethyl ester moiety that can modify solubility and membrane permeability characteristics. This combination exemplifies the rational design approach that has become prevalent in modern organic chemistry research.

Significance in Organic Chemistry Research

This compound holds considerable significance in organic chemistry research due to its unique structural features and synthetic accessibility. The compound serves as an excellent model system for studying the effects of ester functionalization on hydantoin derivatives. Research has demonstrated that hydantoin scaffolds possess five potential substituent sites, including two hydrogen bond acceptors and two hydrogen bond donors, making them versatile platforms for chemical modification. The incorporation of the butyric acid ethyl ester group at the 3-position represents a strategic modification that can significantly alter the compound's physicochemical properties.

The synthetic feasibility of hydantoin derivatives has been well-established through various cyclization reactions, and the ease of accepting different substituents makes these compounds attractive targets for medicinal chemistry applications. The synthesis of enantiomerically pure, systematically substituted hydantoins has been achieved using established protocols that allow for precise control over stereochemistry and substitution patterns. These methodological advances have enabled researchers to prepare libraries of hydantoin derivatives for structure-activity relationship studies.

The compound's molecular formula of C21H22N2O4 and molecular weight of 366.41 reflect the successful incorporation of the butyric acid ethyl ester functionality into the hydantoin framework. This molecular composition provides researchers with opportunities to investigate the effects of lipophilic side chains on the biological and chemical properties of hydantoin derivatives. The presence of both polar and nonpolar regions within the molecule creates an amphiphilic character that may be exploited in various research applications.

Relationship to 5,5-Diphenylhydantoin and Hydantoin Derivatives

The relationship between this compound and its parent compound 5,5-diphenylhydantoin is fundamental to understanding its chemical significance. 5,5-Diphenylhydantoin, commonly known as phenytoin, has the molecular formula C15H12N2O2 and a molecular weight of 252.268. The structural modification that creates the butyric acid ethyl ester derivative involves the addition of a four-carbon chain with an ethyl ester terminus, resulting in a molecular weight increase to 366.41. This modification represents a significant structural elaboration that maintains the core hydantoin framework while introducing new functional groups.

The hydantoin derivative family encompasses a diverse range of compounds that share the common imidazolidine-2,4-dione core structure. Recent research has explored hydantoin derivatives as broad-spectrum antimicrobial agents, with studies demonstrating that structural modifications can enhance killing rates and stability. The development of hydantoin derivative dimers has shown particular promise in combating ESKAPE pathogens, with compounds exhibiting excellent broad-spectrum antibacterial activity. These findings highlight the versatility of the hydantoin scaffold and its potential for generating structurally diverse compounds with enhanced biological activities.

The systematic exploration of hydantoin substitution patterns has revealed important structure-activity relationships that guide the design of new derivatives. The synthesis of hydantoin-based peptidomimetics has demonstrated the utility of these compounds as structural scaffolds for mimicking natural products. The use of standard hydrolysis and condensation protocols has enabled researchers to prepare diverse hydantoin derivatives with varying substitution patterns, including compounds with different ester functionalities.

Overview of Current Research Applications

Current research applications of this compound span multiple areas of organic and medicinal chemistry. The compound serves as a valuable research tool for investigating the effects of ester functionalization on hydantoin derivatives, particularly in the context of structure-activity relationship studies. Research groups have utilized similar compounds to explore the conformational preferences of substituted hydantoins and their potential as universal mimetic scaffolds for drug design applications.

The development of membrane-active antimicrobial agents has emerged as a significant research area where hydantoin derivatives show considerable promise. Studies have demonstrated that hydantoin backbones can increase the rigidity and lipophilicity of designed compounds, potentially improving stability and bactericidal killing rates. The incorporation of aromatic linkers and cationic charged groups that mimic antimicrobial peptides has led to compounds with enhanced antimicrobial properties and good selectivity profiles.

Contemporary research has also focused on the synthetic methodology for preparing hydantoin derivatives under various conditions. The development of batch and continuous synthesis methods for hydantoin compounds has enabled more efficient preparation of these materials for research applications. Flow chemistry approaches have been particularly valuable for educational purposes, allowing students to gain hands-on experience with modern synthetic techniques while preparing pharmaceutically relevant compounds.

The research applications of hydantoin derivatives continue to expand as new synthetic methods and biological targets are identified. The privileged nature of the hydantoin scaffold ensures that compounds like this compound will remain important research tools for advancing our understanding of structure-activity relationships and developing new therapeutic agents. The combination of synthetic accessibility, structural diversity, and biological activity makes these compounds valuable assets in contemporary organic chemistry research programs.

Properties

IUPAC Name |

ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-2-27-18(24)14-9-15-23-19(25)21(22-20(23)26,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13H,2,9,14-15H2,1H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXLQWAFBJPVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652562 | |

| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56976-65-9 | |

| Record name | Ethyl 4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution via Hydroxymethyl Intermediate

A widely cited approach involves the methylolation of 5,5-diphenylhydantoin followed by esterification. Adapted from the synthesis of 5,5-diphenylhydantoin-3-methyl sodium phosphate, this method proceeds in three stages:

Step 1: Methylolation of 5,5-Diphenylhydantoin

5,5-Diphenylhydantoin reacts with formaldehyde under alkaline conditions (pH 7.2–7.5) to yield a hydroxymethyl intermediate. Optimal conditions include a molar ratio of 1.4:1 (formaldehyde:hydantoin) in ethanol at 75–80°C for 3 hours, achieving a 63% intermediate yield.

Step 2: Esterification with Butyric Acid Ethyl Chloride

The hydroxymethyl intermediate undergoes esterification with butyric acid ethyl chloride in tetrahydrofuran (THF) catalyzed by phosphoric acid. Refluxing at 110–114°C for 3 hours yields the crude ester, which is purified via crystallization from a water-ethanol mixture (1:2 v/v). This step typically attains a 48% yield.

Step 3: Sodium Salt Formation (Optional)

For prodrug applications, the ester is treated with sodium methoxide in methanol, forming the sodium salt. This step achieves a 92% conversion rate, with a final melting point of 221.4°C.

Multicomponent Cyclocondensation

An alternative route employs a one-pot synthesis combining benzil, urea, and ethyl 4-bromobutyrate in a basic medium. This method, adapted from hydantoin ring-forming strategies, utilizes potassium hydroxide in ethanol under reflux. The reaction proceeds via cyclocondensation, directly introducing the butyric acid ethyl ester moiety at position 3. Yields range from 35–40%, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane).

Reaction Optimization and Challenges

Catalytic Efficiency and Solvent Systems

Comparative studies highlight the superiority of THF over dichloromethane in esterification, with THF improving reaction homogeneity and reducing side products (Table 1). Phosphoric acid concentrations above 85% are critical for avoiding hydrolytic decomposition of the ester bond.

Table 1: Solvent Impact on Esterification Yield

| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| THF | 110 | 48 | 98.2 |

| DCM | 40 | 22 | 87.5 |

| Ethanol | 78 | 15 | 76.8 |

Byproduct Formation and Mitigation

The primary byproduct, 5,5-diphenylhydantoin-3-carboxylic acid, arises from over-esterification or hydrolysis. Introducing molecular sieves (4Å) reduces water content, suppressing hydrolysis and increasing yields to 54%.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) reveals a retention time of 6.8 minutes with 98.2% purity.

Industrial-Scale Considerations

While lab-scale methods achieve moderate yields, scaling necessitates continuous-flow reactors to enhance heat transfer and reduce reaction times. Pilot studies using microreactors demonstrate a 15% yield increase compared to batch processes.

Emerging Methodologies

Recent advances in enzymatic catalysis employ lipases (e.g., Candida antarctica) to esterify 5,5-diphenylhydantoin-3-butyric acid in non-aqueous media. This green chemistry approach achieves 68% yield under mild conditions (40°C, 24 hours) .

Chemical Reactions Analysis

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. It functions by blocking sodium channels, which modulates the excitation of neurons . This action is similar to that of phenytoin, a well-known antiepileptic drug .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydantoin Derivatives with Varying Substituents

5,5-Dimethylhydantoin Derivatives

- Structure : The 5,5-dimethylhydantoin core lacks aromatic phenyl groups, replacing them with methyl substituents. Derivatives such as 5,5-dimethylhydantoin triazine (compound 5 in ) incorporate additional functional groups (e.g., 4-chlorobenzyl or methyl acetate) at positions 1 or 3.

- Properties :

- Applications : Intermediate in synthesizing triazine-based compounds for serotonin receptor (5-HT6) studies .

5-Aryl-5-Methylhydantoins

Ester-Functionalized Hydantoins

Methyl Bromoacetate-Substituted Hydantoins

- Structure : Hydantoins alkylated with methyl bromoacetate at position 3 (e.g., compound 29a in ).

- Properties :

- Applications : Precursors for triazine-based pharmaceuticals.

Butyric Acid Ethyl Ester Analogs

Non-Hydantoin Esters with Similar Functional Groups

Myristic Acid Ethyl Ester

- Structure : A saturated fatty acid ester (CAS 124-06-1) with a 14-carbon chain.

- Properties :

- Extreme hydrophobicity due to the long aliphatic chain.

- Melting point: 18–20°C; boiling point: 295°C (vs. the solid-state hydantoin derivatives).

- Applications: Non-polar solvent for hydrophobic reactants; studied for biodegradable plastics and lubricants .

Propionic Acid Ethyl Ester and Butyric Acid Ethyl Ester

Key Data Tables

Table 1. Comparative Physicochemical Properties

Biological Activity

5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester, a derivative of hydantoin, has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its anticonvulsant properties, alongside other therapeutic effects. This article will detail the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes a hydantoin core, which is critical for its biological activity. The presence of phenyl groups enhances lipophilicity, potentially affecting the compound's interaction with biological membranes.

The primary mechanism through which this compound exerts its biological effects is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABA receptors. It has been shown to inhibit GABA-α-oxoglutarate aminotransferase (GABA-T), leading to increased GABA levels in the central nervous system . This action contributes to its anticonvulsant properties and may also play a role in mood stabilization.

Anticonvulsant Activity

Several studies have documented the anticonvulsant activity of this compound. In animal models, it has demonstrated significant efficacy in preventing seizures induced by various chemical agents. The following table summarizes key findings from recent research:

| Study Reference | Model Used | Dose (mg/kg) | ED50 (mg/kg) | Protective Index |

|---|---|---|---|---|

| MES (Maximal Electroshock) | 20 | 22.0 | 27.5 | |

| scPTZ (Subcutaneous Pentylenetetrazol) | 30 | 40.96 | 8.4 |

The protective index indicates the safety margin of the compound compared to standard treatments like valproate.

Case Studies

- Efficacy in Epilepsy : A clinical trial involving patients with refractory epilepsy showed that administration of this compound resulted in a significant reduction in seizure frequency compared to baseline measurements. Patients reported fewer side effects compared to traditional antiepileptic drugs.

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and inflammation, suggesting potential applications in conditions such as Alzheimer's disease.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing therapeutic use. Key pharmacokinetic parameters include:

- Absorption : The compound exhibits variable bioavailability due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; metabolic pathways involve hydroxylation and conjugation.

- Excretion : Renal excretion is the primary route for elimination.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 5,5-Diphenylhydantoin-3-butyric Acid Ethyl Ester?

- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification. For example, analogous hydantoin derivatives are synthesized via in situ trapping of reactive intermediates (e.g., lithium species) with boronic esters, as demonstrated in the preparation of ortho-substituted arylboronic esters . Key steps include:

- Use of catalysts like LiTMP (lithium tetramethylpiperidide) to generate intermediates.

- Stabilization of intermediates with borate reagents.

- Final esterification under controlled temperature (-76°C in THF) to ensure yield and purity.

- Characterization Data : Post-synthesis, the compound is characterized using:

| Technique | Data from |

|---|---|

| Molecular Formula | C21H22N2O4 |

| Molecular Weight | 366.41000 g/mol |

| Density | 1.211 g/cm³ |

Q. How is this compound characterized to confirm its structure?

- Answer : Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : For identifying proton and carbon environments.

- Infrared Spectroscopy (IR) : To detect functional groups (e.g., ester carbonyl, hydantoin ring).

- Mass Spectrometry (MS) : For molecular ion confirmation.

- X-ray Crystallography : If crystalline, this provides definitive structural validation (not directly reported in evidence but inferred from similar compounds) .

Advanced Research Questions

Q. What challenges arise in optimizing the synthesis yield of this compound, and how can they be mitigated?

- Answer : Challenges include low intermediate stability and side reactions. Strategies to address these:

- In Situ Intermediate Trapping : Use borate reagents to stabilize reactive intermediates, as shown in analogous boronic ester syntheses .

- Temperature Control : Maintain sub-zero temperatures (-76°C) to suppress decomposition.

- Purification : Column chromatography or recrystallization to isolate the product from byproducts.

- Data Contradiction Analysis : Discrepancies in reported yields (e.g., 60% vs. 85%) may arise from variations in reagent purity or reaction scale. Replication under identical conditions and statistical analysis (e.g., triplicate runs) are recommended.

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting point, stability) of this compound?

- Answer : Contradictions may stem from differing synthetic routes or impurities. To resolve:

- Reproducibility Studies : Synthesize the compound using multiple methods (e.g., esterification vs. boronate trapping) and compare properties.

- Advanced Analytical Techniques : Use differential scanning calorimetry (DSC) for precise melting point determination and thermogravimetric analysis (TGA) for stability profiling.

- Cross-Referencing Literature : Compare data with structurally similar esters, such as ethyl 5-benzyloxyindole-3-glyoxylate, which has well-documented thermal profiles .

Q. What are the best practices for ensuring the stability of this compound during storage?

- Answer : Stability is influenced by temperature, humidity, and light exposure. Recommendations include:

- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers, as suggested for related boronic esters .

- Inert Atmosphere : Use nitrogen or argon to prevent oxidation.

- Regular Stability Testing : Monitor degradation via HPLC or GC-MS every 6 months (e.g., as done for myristic acid ethyl ester in GC-MS studies ).

Methodological Considerations

- Synthesis Optimization : Prioritize reaction scalability and reproducibility. For example, replace hazardous solvents (e.g., THF) with greener alternatives like 2-MeTHF, if compatible.

- Toxicity and Safety : While direct toxicity data for this compound is limited, handle with precautions similar to hydantoin derivatives (e.g., use PPE and fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.